

A Comprehensive Technical Guide to 2-Bromo-3-methoxybenzoic Acid

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Compound of Interest

Compound Name: **2-Bromo-3-methoxybenzoic acid**

Cat. No.: **B1267205**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **2-Bromo-3-methoxybenzoic acid** (CAS No. 88377-29-1), a key chemical intermediate. The document collates essential physicochemical properties, spectroscopic data, and detailed synthetic protocols. While direct biological activity data for this specific compound is limited, this guide explores its potential applications in drug discovery and development by examining the biological significance of structurally related brominated and methoxylated benzoic acid derivatives. This guide serves as a foundational resource for researchers utilizing **2-Bromo-3-methoxybenzoic acid** in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

2-Bromo-3-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its chemical structure and properties make it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers and Molecular Properties[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Identifier	Value
CAS Number	88377-29-1
Molecular Formula	C ₈ H ₇ BrO ₃
Molecular Weight	231.04 g/mol
IUPAC Name	2-bromo-3-methoxybenzoic acid
InChI	InChI=1S/C8H7BrO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11)
InChIKey	AOGGEUOQUYCZAH-UHFFFAOYSA-N
SMILES	COc1=CC=CC(=C1Br)C(=O)O
Synonyms	2-bromo-3-methoxybenzoic acid

Table 2: Physicochemical Properties[2]

Property	Value	Unit	Source
Normal Melting Point (T _f)	424.16	K	Joback Method
Normal Boiling Point (T _b)	653.71	K	Joback Method
Critical Temperature (T _c)	871.75	K	Joback Method
Critical Pressure (P _c)	4577.74	kPa	Joback Method
Enthalpy of Fusion (h _{fus})	21.90	kJ/mol	Joback Method
Enthalpy of Vaporization (h _{vp})	69.27	kJ/mol	Joback Method
LogP (Octanol/Water Partition)	2.156	Crippen Method	
Water Solubility (log ₁₀ ws)	-2.81	Crippen Method	

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-Bromo-3-methoxybenzoic acid**.

Table 3: Spectroscopic Information[3][4]

Spectroscopy Type	Data Highlights
Mass Spectrometry (GC-MS)	Key fragments observed at m/z 106, 135, 214, 216.
Infrared (IR) Spectroscopy	IR spectrum available from NIST WebBook.

Synthesis Protocols

While a specific, peer-reviewed synthesis protocol for **2-Bromo-3-methoxybenzoic acid** is not readily available in the searched literature, a plausible synthetic route can be derived from established methods for analogous compounds, such as the bromination of other methoxybenzoic acid isomers. The following is a representative experimental protocol based on the synthesis of a related compound, 2-bromo-5-methoxybenzoic acid.

Experimental Protocol: Synthesis of a Brominated Methoxybenzoic Acid Derivative

This protocol is adapted from a patented method for the synthesis of 2-bromo-5-methoxybenzoic acid and should be considered a general guideline.[\[5\]](#)[\[6\]](#)

Materials:

- 3-methoxybenzoic acid
- Halogenated hydrocarbon solvent (e.g., dichloromethane, chloroform)
- Bromination reagent (e.g., N-bromosuccinimide, dibromohydantoin)
- Bromination initiator (e.g., potassium bromate)
- Cocatalyst (e.g., red phosphorus)
- Concentrated sulfuric acid
- Ice water
- Ethanol or methanol (for recrystallization)

Procedure:

- In a four-necked flask, dissolve 3-methoxybenzoic acid in the halogenated hydrocarbon solvent.
- Sequentially add concentrated sulfuric acid, the bromination initiator, and the cocatalyst to the flask.
- With stirring, add the bromination reagent at a controlled temperature (e.g., 25-30 °C).

- Allow the reaction to proceed for a set time (e.g., 3 hours), monitoring the consumption of the starting material by HPLC.
- Upon completion, pour the reaction mixture into ice water to quench the reaction.
- Recover the halogenated hydrocarbon solvent under reduced pressure.
- Filter the resulting solid and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the purified product.

Safety Precautions:

- This procedure should be carried out in a well-ventilated fume hood.
- Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
- Caution should be exercised when handling concentrated sulfuric acid and brominating agents.

Biological Significance and Applications

Direct studies on the biological activity of **2-Bromo-3-methoxybenzoic acid** are not widely published. However, its structural motifs are present in a variety of biologically active molecules, suggesting its potential as a valuable intermediate in drug discovery.

- Precursor to Bioactive Compounds: Structurally related compounds, such as 2-Bromo-3-nitrobenzoic acid, are key precursors in the synthesis of potent enzyme inhibitors like 5-aminoisoquinolin-1-one (5-AIQ), which targets Poly(ADP-ribose) polymerase-1 (PARP-1).^[7] PARP-1 is a crucial enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy.
- Antimicrobial Potential: Benzoic acid derivatives containing bromo and nitro groups have shown significant antibacterial and antifungal properties.^[8] For instance, some studies suggest that 2-Bromo-3-nitrobenzoic acid may exhibit antibacterial activity against *Staphylococcus aureus* by inhibiting DNA and protein synthesis, although further validation is needed.^[7]

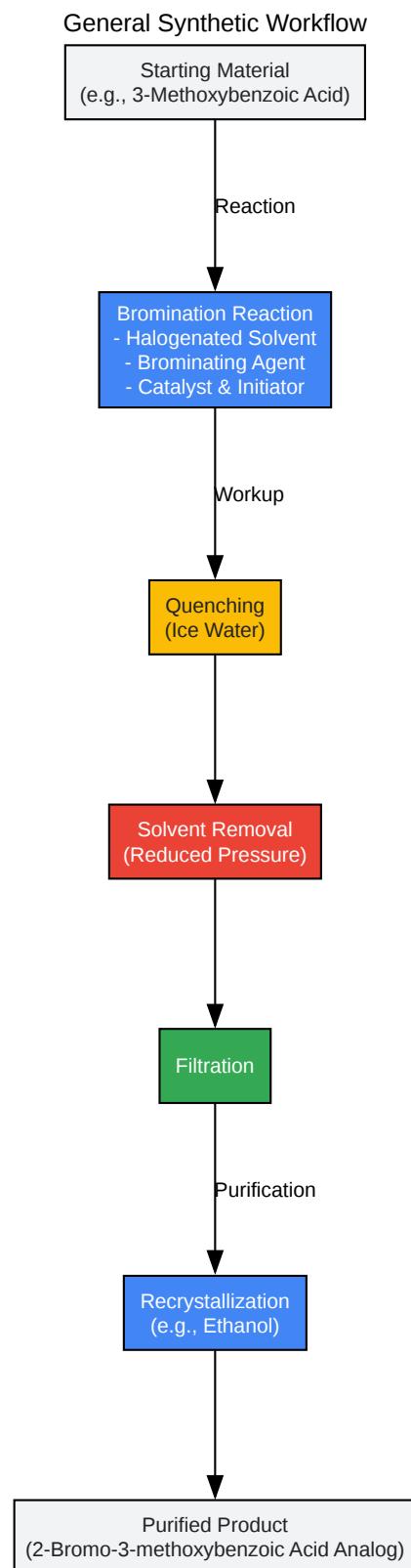
- Agricultural Applications: Other isomers, such as 3-bromo-4-methoxybenzoic acid, have been shown to possess inhibitory effects against pathogenic bacteria in plants and act as plant growth regulators.[9]

The presence of the bromo and methoxy functionalities on the benzoic acid core of **2-Bromo-3-methoxybenzoic acid** makes it a prime candidate for further chemical modification to explore a range of pharmacological activities.

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a brominated methoxybenzoic acid derivative.



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Caption: A flowchart of the general synthetic process.

Conclusion

2-Bromo-3-methoxybenzoic acid, identified by CAS number 88377-29-1, is a valuable chemical intermediate with well-defined physicochemical properties. While direct biological data is sparse, the known activities of structurally similar compounds highlight its potential as a building block in the synthesis of novel therapeutic agents and other biologically active molecules. The synthetic protocols and data presented in this guide provide a solid foundation for researchers working with this compound.

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